4-bromo-N-(pyridin-2-yl)benzamide
Overview
Description
4-bromo-N-(pyridin-2-yl)benzamide is a chemical compound with the CAS Number: 14547-83-2 . It has a molecular weight of 277.12 . The IUPAC name for this compound is 4-bromo-N-(2-pyridinyl)benzamide .
Synthesis Analysis
The synthesis of N-pyridin-2-yl benzamide analogues, which are similar to 4-bromo-N-(pyridin-2-yl)benzamide, has been reported . These analogues were synthesized starting from 3-nitrobenzoic acid . Another study reported the synthesis of a compound similar to 4-bromo-N-(pyridin-2-yl)benzamide, where 4-bromobenzaldehyde and sulfadiazine were used in the condensation process .Molecular Structure Analysis
The InChI code for 4-bromo-N-(pyridin-2-yl)benzamide is 1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
4-bromo-N-(pyridin-2-yl)benzamide is a powder with a melting point of 133-135°C .Scientific Research Applications
1. Synthesis of N-(Pyridin-2-yl)-Benzamides
- Summary of Application: This compound is used in the synthesis of N-(Pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .
- Methods of Application: The structure of samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements . The catalyst can be reused without a substantial reduction in catalytic activity .
- Results or Outcomes: The isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h. The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .
2. Anti-tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-tubercular activity .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
3. Synthesis of N-heterocycles
- Summary of Application: N-(pyridin-2-yl)imidates were used for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
- Methods of Application: The conversion was carried out in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
- Results or Outcomes: The results of this application were not specified in the source .
4. Anti-tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-tubercular activity .
- Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
5. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including those with the 4-bromo-N-(pyridin-2-yl)benzamide structure, have been found in many important synthetic drug molecules and have shown diverse biological activities .
- Methods of Application: The compounds were synthesized and then evaluated for their biological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
6. Spin-Crossover 2-D Hofmann Frameworks
- Summary of Application: The ligand N-(pyridin-4-yl)benzamide was utilized to facilitate Spin-Crossover (SCO) cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings .
- Methods of Application: The structure of samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .
- Results or Outcomes: The results of this application were not specified in the source .
7. Anti-tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-tubercular activity .
- Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
8. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including those with the 4-bromo-N-(pyridin-2-yl)benzamide structure, have been found in many important synthetic drug molecules and have shown diverse biological activities .
- Methods of Application: The compounds were synthesized and then evaluated for their biological activities .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
9. Spin-Crossover 2-D Hofmann Frameworks
- Summary of Application: The ligand N-(pyridin-4-yl)benzamide was utilized to facilitate Spin-Crossover (SCO) cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings .
- Methods of Application: The structure of samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .
- Results or Outcomes: The results of this application were not specified in the source .
Safety And Hazards
Future Directions
Research involving 4-bromo-N-(pyridin-2-yl)benzamide and similar compounds is ongoing. For example, a study explored the use of a similar ligand to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Another study synthesized and characterized a new dinuclear copper (II) complex incorporating a similar benzohydrazone ligand .
properties
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPFNDPPPKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(pyridin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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